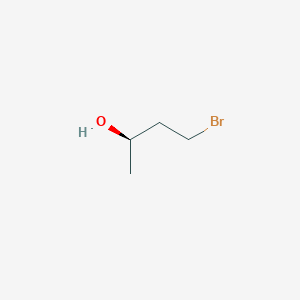
2-Butanol, 4-bromo-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 4-bromo-, (2R)-: is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a bromine atom attached to the fourth carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is on the right side when the molecule is drawn in a specific orientation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Conversion of Alcohols to Alkyl Halides: One common method for synthesizing 2-Butanol, 4-bromo-, (2R)- involves the conversion of 2-butanol to 4-bromo-2-butanol using phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) as reagents. These reagents facilitate the substitution of the hydroxyl group with a bromine atom.
Grignard Reaction: Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of 2-Butanol, 4-bromo-, (2R)- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Butanol, 4-bromo-, (2R)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-butanol.
Elimination Reactions: It can also undergo elimination reactions, particularly E2 mechanisms, where the bromine atom and a hydrogen atom are removed to form a double bond, resulting in the formation of butenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent.
Major Products:
Substitution: 2-Butanol.
Elimination: 1-Butene and 2-Butene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-Butanol, 4-bromo-, (2R)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Chiral Building Block: Its specific stereochemistry makes it valuable as a chiral building block in the synthesis of enantiomerically pure compounds, which are crucial in drug development.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals, including solvents, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 2-Butanol, 4-bromo-, (2R)- primarily involves its reactivity as a secondary alcohol and an alkyl halide. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the bromine atom and a hydrogen atom are removed, forming a double bond .
Vergleich Mit ähnlichen Verbindungen
2-Butanol: Lacks the bromine atom, making it less reactive in substitution and elimination reactions.
4-Bromo-2-butanol: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
Uniqueness: The (2R) stereochemistry of 2-Butanol, 4-bromo-, (2R)- makes it unique, as it can be used to synthesize enantiomerically pure compounds, which are essential in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C4H9BrO |
|---|---|
Molekulargewicht |
153.02 g/mol |
IUPAC-Name |
(2R)-4-bromobutan-2-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
KHZTWUIVCAAVDC-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CCBr)O |
Kanonische SMILES |
CC(CCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


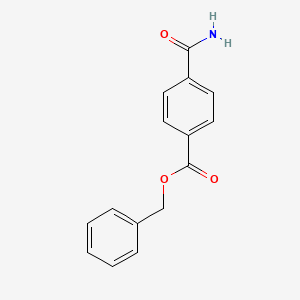

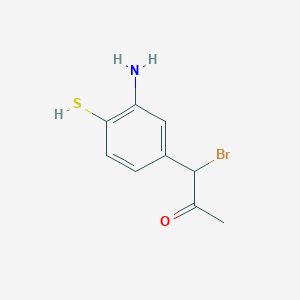
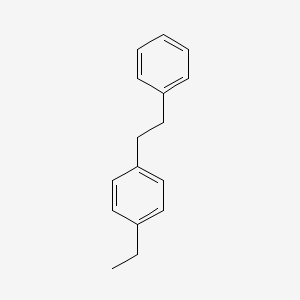
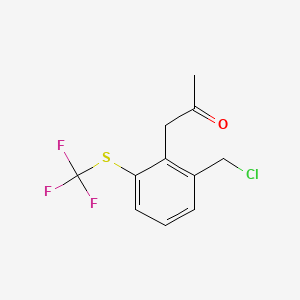

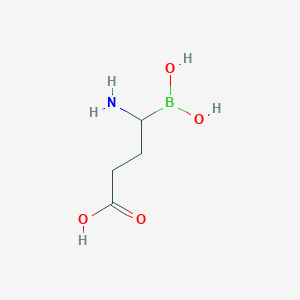
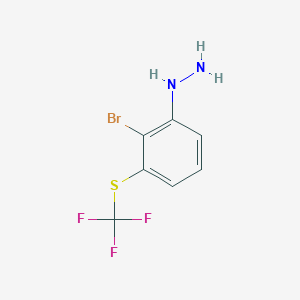
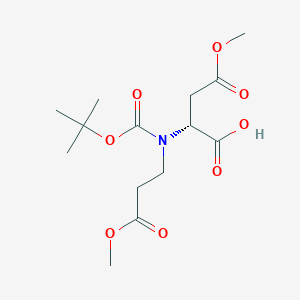
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
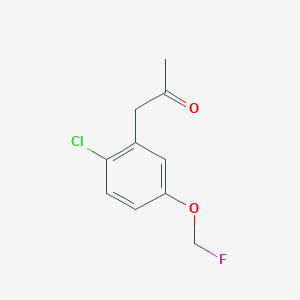

![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
